Isoquinolin-8-ylmethanamine dihydrochloride
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Overview
Description
8-Isoquinoline methanamine (hydrochloride) is a synthetic intermediate widely used in pharmaceutical synthesis. It is known for its high purity and crystalline solid form. The compound has the molecular formula C10H10N2 • 2HCl and a molecular weight of 231.1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 8-Isoquinoline methanamine (hydrochloride) involves the reaction of isoquinoline with formaldehyde and ammonium chloride under controlled conditions. The reaction typically takes place in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of 8-Isoquinoline methanamine (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The final product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: 8-Isoquinoline methanamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline carboxylic acid derivatives.
Reduction: It can be reduced to form isoquinoline methanol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products:
Oxidation: Isoquinoline carboxylic acids.
Reduction: Isoquinoline methanol derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
8-Isoquinoline methanamine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Isoquinoline methanamine (hydrochloride) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include modulation of neurotransmitter systems and inhibition of specific enzymes involved in disease processes .
Comparison with Similar Compounds
- 7-Piperazin-1-yl-thieno [2,3-c]pyridine hydrochloride
- 8-Isoquinolinemethamine dihydrochloride
- Thieno [2,3-c]pyridine derivatives
Comparison: 8-Isoquinoline methanamine (hydrochloride) is unique due to its specific structure, which allows for versatile chemical modifications. Compared to similar compounds, it offers higher reactivity and selectivity in synthetic applications. Its ability to form stable crystalline solids also makes it advantageous for pharmaceutical synthesis .
Properties
IUPAC Name |
isoquinolin-8-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;;/h1-5,7H,6,11H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPDNUJLVOFHSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601005443 |
Source
|
Record name | 1-(Isoquinolin-8-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601005443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850734-85-9 |
Source
|
Record name | 1-(Isoquinolin-8-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601005443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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